3-Bromocyclopent-1-ene-1-carboxylic acid

Catalog No.
S13555534
CAS No.
M.F
C6H7BrO2
M. Wt
191.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromocyclopent-1-ene-1-carboxylic acid

Product Name

3-Bromocyclopent-1-ene-1-carboxylic acid

IUPAC Name

3-bromocyclopentene-1-carboxylic acid

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

InChI

InChI=1S/C6H7BrO2/c7-5-2-1-4(3-5)6(8)9/h3,5H,1-2H2,(H,8,9)

InChI Key

QZBDGEDSZVCVIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1Br)C(=O)O

3-Bromocyclopent-1-ene-1-carboxylic acid is an organic compound characterized by a cyclopentene ring with a bromine atom and a carboxylic acid functional group. Its molecular formula is C6H7BrO2C_6H_7BrO_2 and it has a molecular weight of approximately 191.02 g/mol. The compound is notable for its unique structure, which includes a double bond in the cyclopentene ring and a carboxylic acid group at the first carbon position. The compound is classified under aliphatic cyclic structures and carboxylic acids, making it significant in various chemical applications and biological studies .

Typical of compounds containing both alkenes and carboxylic acids:

  • Electrophilic Addition: The double bond in the cyclopentene ring can undergo electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in the synthesis of various organic compounds.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of cyclopentene derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The synthesis of 3-Bromocyclopent-1-ene-1-carboxylic acid typically involves:

  • Bromination of Cyclopentene: Cyclopentene can be brominated using bromine or N-bromosuccinimide to introduce the bromine atom at the desired position.
  • Carboxylation: Following bromination, the introduction of a carboxylic acid group can be achieved through carbonylation reactions or via nucleophilic substitution methods using carbon dioxide or other carboxylating agents.

These methods allow for the efficient production of this compound in laboratory settings .

3-Bromocyclopent-1-ene-1-carboxylic acid has potential applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its unique structure, it may be explored for developing new pharmaceuticals or agrochemicals.
  • Material Science: The compound could be utilized in developing new materials or polymers due to its reactive functional groups .

Interaction studies involving 3-Bromocyclopent-1-ene-1-carboxylic acid focus on its reactivity with biological macromolecules and other small molecules. Investigations may include:

  • Binding Studies: Assessing how this compound interacts with enzymes or receptors.
  • Metabolic Pathway Analysis: Understanding how it is processed within biological systems and its potential effects on metabolic pathways.

These studies are crucial for evaluating its safety and efficacy in potential applications .

Several compounds share structural similarities with 3-Bromocyclopent-1-ene-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromocyclopentane-1-carboxylic acidC6H9BrO2C_6H_9BrO_2Similar structure but lacks a double bond
Cyclopentene-1-carboxylic acidC5H8O2C_5H_8O_2No bromine substitution; simpler structure
4-BromocyclohexeneC6H9BrC_6H_9BrBromination at a different position; no carboxyl group

The uniqueness of 3-Bromocyclopent-1-ene-1-carboxylic acid lies in its combination of a brominated cyclopentene structure with a carboxylic acid functionality, which provides distinct reactivity patterns compared to these similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.96294 g/mol

Monoisotopic Mass

189.96294 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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